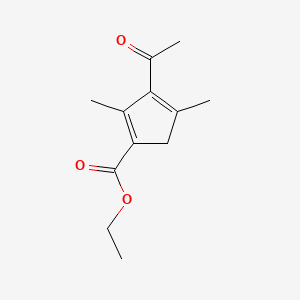![molecular formula C18H15ClN4O3S B13365967 5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine](/img/structure/B13365967.png)
5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine is a complex organic compound that features a pyridine ring substituted with an anilinocarbonyl group, a sulfonyl group, and a 3-chloroanilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-chloropyridine with aniline derivatives under specific conditions to introduce the anilinocarbonyl and 3-chloroanilino groups. The sulfonyl group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles: These compounds share similar sulfonyl and anilinocarbonyl groups.
3-({[5-(anilinocarbonyl)-2-methoxyphenyl]sulfonyl}amino)benzoic acid: Another compound with similar functional groups.
Uniqueness
5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine is unique due to the specific arrangement of its functional groups and the presence of the 3-chloroanilino group, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H15ClN4O3S |
|---|---|
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
1-[6-(3-chloroanilino)pyridin-3-yl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C18H15ClN4O3S/c19-13-5-4-8-15(11-13)21-17-10-9-16(12-20-17)27(25,26)23-18(24)22-14-6-2-1-3-7-14/h1-12H,(H,20,21)(H2,22,23,24) |
Clé InChI |
GYUIJCWPFDYBAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CN=C(C=C2)NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


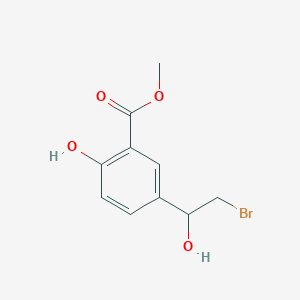
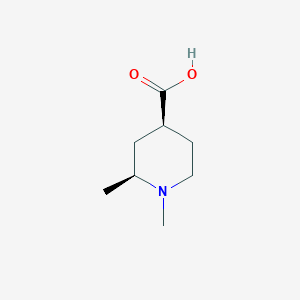
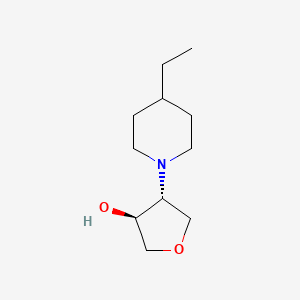
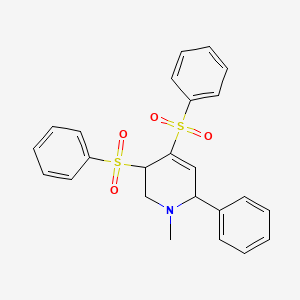
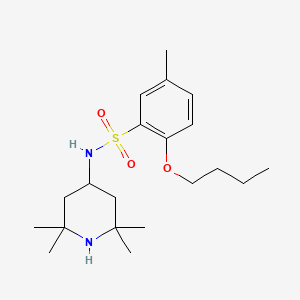
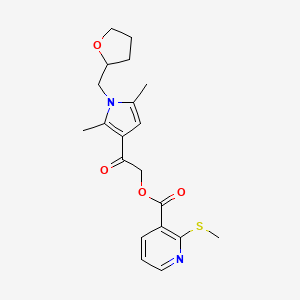
![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13365929.png)
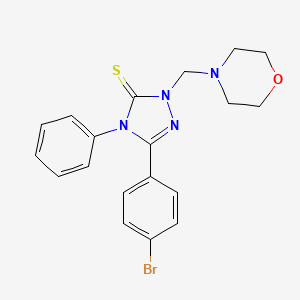
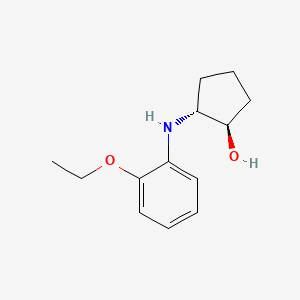

![1-(2,3-Dimethylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13365947.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365958.png)
